molecular formula C18H14BrNO2 B455389 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 342017-99-6

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B455389
CAS No.: 342017-99-6
M. Wt: 356.2g/mol
InChI Key: GBORHFHYPAQPQQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 342017-99-6) is a brominated quinoline derivative with the molecular formula C₁₈H₁₄BrNO₂ and a molecular weight of 356.21 g/mol . Structurally, it features a quinoline core substituted with a 4-bromophenyl group at position 2, methyl groups at positions 6 and 8, and a carboxylic acid at position 3. This compound is industrially relevant, with applications in pharmaceutical intermediates and organic synthesis, particularly due to its bromine atom, which facilitates cross-coupling reactions .

Properties

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBORHFHYPAQPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation with 4-Bromobenzaldehyde

The Friedländer annulation remains a cornerstone for constructing the quinoline scaffold. For this compound, 2-amino-6,8-dimethylquinoline-4-carboxylic acid is condensed with 4-bromobenzaldehyde in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at 120–140°C. The reaction proceeds via imine formation, followed by cyclization to yield the quinoline core. A key challenge is avoiding over-oxidation of the methyl groups, which is mitigated by controlling reaction time and temperature.

Typical Conditions

  • Reactants : 2-amino-6,8-dimethylquinoline-4-carboxylic acid (1.0 equiv), 4-bromobenzaldehyde (1.2 equiv)

  • Catalyst : H₂SO₄ (10 mol%)

  • Solvent : Ethanol/water (3:1)

  • Yield : 68–72%

Skraup Synthesis with Post-Functionalization

The Skraup reaction, employing glycerol and concentrated sulfuric acid, generates the quinoline backbone. Subsequent bromination at the 4-position is achieved using bromine in acetic acid. However, this method suffers from low regioselectivity, requiring chromatographic purification to isolate the desired isomer.

Palladium-catalyzed cross-coupling enables precise introduction of the 4-bromophenyl group. A pre-formed 2-chloro-6,8-dimethylquinoline-4-carboxylic acid intermediate reacts with 4-bromophenylboronic acid under Suzuki conditions.

Optimized Protocol

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield85%

This method offers superior regiocontrol compared to electrophilic substitution but requires anhydrous conditions to prevent boronic acid hydrolysis.

Photocatalytic Carboxylation Techniques

Visible Light-Driven Carboxylation

Recent advances utilize 4CzIPN as an organic photocatalyst to introduce the carboxylic acid group. A bromoquinoline precursor undergoes radical-mediated carboxylation with CO₂ under blue LED irradiation.

Key Steps

  • Substrate Activation : Single-electron transfer from 4CzIPN generates a quinoline radical anion.

  • CO₂ Insertion : The radical anion reacts with CO₂ to form the carboxylate intermediate.

  • Protonation : Acidic workup yields the final carboxylic acid.

Advantages :

  • Avoids harsh acidic conditions.

  • Enables late-stage carboxylation (yield: 78%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Limitations
Friedländer Annulation68–7295–98Requires high temperatures
Suzuki Coupling85>99Sensitive to moisture
Photocatalytic7897Limited scalability

Spectroscopic Characterization Data

Critical analytical data for verifying successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, H-5)

  • δ 7.89–7.86 (m, 2H, Ar-H)

  • δ 2.51 (s, 6H, CH₃)

IR (KBr)

  • 1674 cm⁻¹ (C=O stretch)

  • 1303 cm⁻¹ (C-Br vibration)

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

  • Compounds derived from 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid have shown promising anti-proliferative properties against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor antagonism.
CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)168.78Apoptosis induction
Compound BT-24 (Bladder Cancer)257.87Cell cycle arrest

2. Antiviral and Antimicrobial Agents

  • The structural features of this compound suggest potential interactions with viral proteins or bacterial enzymes, making it a candidate for developing antiviral and antimicrobial drugs. Its derivatives have been tested for activity against various pathogens.

Biological Studies

1. Enzyme Inhibition

  • The compound acts as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit cyclooxygenase enzymes relevant in inflammatory responses.

2. Receptor Binding Studies

  • Due to its ability to interact with biological macromolecules, this compound is utilized in studies focused on receptor binding and enzyme inhibition, providing insights into its therapeutic potential.

Material Science Applications

1. Organic Semiconductors

  • The unique electronic properties of this compound make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Research indicates that quinoline derivatives exhibit nonlinear optical properties, indicating their utility in optoelectronic applications.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound against the MCF-7 cell line. The results indicated that the compound induced apoptosis significantly more than the positive control doxorubicin.

Case Study 2: Enzyme Inhibition
Research on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited cyclooxygenase enzymes, suggesting their potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Halogen Substitution

  • 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid Substituent: Chlorine (Cl) at the para position. Molecular Weight: ~335.7 g/mol (estimated). Key Difference: Chlorine’s smaller atomic radius and higher electronegativity compared to bromine may enhance stability in polar solvents but reduce reactivity in Suzuki-Miyaura couplings .
  • 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 445260-10-6) Substituent: Bromine (Br) at the meta position. Molecular Weight: 356.21 g/mol.

Alkoxy Substitution

  • 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid Substituent: Methoxy (-OCH₃) at the para position. Molecular Formula: C₁₉H₁₇NO₃. Molecular Weight: 307.34 g/mol. Key Difference: The electron-donating methoxy group decreases the acidity of the carboxylic acid moiety compared to bromine’s electron-withdrawing effect .
  • 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 438230-44-5) Substituent: Ethoxy (-OC₂H₅) at the para position. Molecular Weight: 333.42 g/mol.

Substituent Variations on the Quinoline Core

  • 2-(4-Bromophenyl)-7,8-dimethylquinoline-4-carboxylic acid Substituent: Methyl groups at positions 7 and 8. Molecular Formula: C₁₈H₁₄BrNO₂. Key Difference: Altered steric hindrance near the carboxylic acid group, which may affect binding in enzyme-active sites .
  • 2-(4-Bromophenyl)-6,7,8-trimethylquinoline-4-carboxylic acid Substituent: Additional methyl group at position 7. Key Difference: Enhanced lipophilicity and reduced solubility in aqueous media .

Functional Group Modifications

  • Ethyl 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate Modification: Carboxylic acid replaced with an ethyl ester. Molecular Weight: 384.26 g/mol. Key Difference: Esterification increases bioavailability by masking the acidic proton, a common prodrug strategy .

Physical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) logP Reference
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid Not reported ~0.1 (DMSO) 4.2
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid Not reported ~0.5 (DMSO) 3.1
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid Not reported ~0.3 (DMSO) 3.8

Biological Activity

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

  • Molecular Formula : C19H17BrN2O2
  • Molecular Weight : 373.25 g/mol
  • CAS Number : 445260-10-6

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, it has been shown to interact with proteases, modifying their activity and influencing cellular processes.
  • Receptor Binding : It can act as a receptor antagonist or agonist, affecting signaling pathways critical for cell survival and proliferation.
  • Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors, leading to alterations in cellular functions such as apoptosis and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is likely enhanced by the bromine substituent, which can improve binding affinity to microbial targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for MCF-7 were reported at approximately 168.78 µM .
  • Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent by preventing DNA replication .
Cell Cycle PhaseControl (%)Treated (%)
G151.4560.68
S22.2717.47
G221.3418.29

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation, although detailed mechanisms remain to be fully elucidated.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 cells:

  • Apoptosis Induction : Flow cytometric analysis showed that the compound induced apoptosis more effectively than doxorubicin at certain concentrations.
Viability MeasurePositive Control (%)Compound (%)
Intact Cells98.4897.83
Early Apoptosis0.080.10
Late Apoptosis0.680.81
Total Death1.522.16

This data indicates that the compound could serve as a promising lead for further development in cancer therapeutics .

Antimicrobial Studies

In a comparative study involving various quinoline derivatives, it was found that compounds similar to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, and what are their respective yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Condensation : Reacting substituted anilines with ketones to form the quinoline core.

Bromination : Introducing the 4-bromophenyl group via Suzuki-Miyaura coupling (yields ~60–75%) .

Methylation : Alkylation at positions 6 and 8 using methylating agents like methyl iodide.
Purification via column chromatography or recrystallization is critical for isolating the final product. Comparative studies on similar quinoline derivatives highlight the importance of optimizing reaction temperatures and catalysts to improve yields .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The quinoline aromatic protons appear as multiplets in δ 7.5–9.0 ppm. The 4-carboxylic acid proton shows a broad singlet (~δ 12–13 ppm). Methyl groups at positions 6 and 8 resonate as singlets near δ 2.5–3.0 ppm .
  • IR Spectroscopy : A broad O–H stretch (~2500–3300 cm⁻¹) confirms the carboxylic acid group. C=O stretching appears at ~1680–1720 cm⁻¹ .
  • X-ray Crystallography : Confirms planarity of the quinoline core and spatial arrangement of substituents, with bond angles consistent with conjugated π-systems .

Q. Which biological activities have been reported for structurally similar quinoline derivatives, and what are the hypothesized mechanisms?

  • Methodological Answer :

  • Antimicrobial Activity : Analogous compounds (e.g., 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid) inhibit Gram-positive bacteria (MIC = 2.5–5.0 µg/mL) by disrupting membrane integrity .
  • Anticancer Potential : Brominated quinoline derivatives exhibit kinase inhibition via competitive binding to ATP pockets, as shown in molecular docking studies .

Advanced Research Questions

Q. How do the methyl groups at positions 6 and 8 influence the compound’s chemical stability and interaction with biological targets?

  • Methodological Answer :

  • Steric Effects : The 6,8-dimethyl arrangement reduces rotational freedom, enhancing conformational rigidity. This improves binding specificity to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Metabolic Stability : Methyl groups hinder oxidative metabolism, extending half-life in vitro (t₁/₂ > 8 hours in liver microsomes) compared to non-methylated analogs .

Q. What are the challenges in developing a high-performance liquid chromatography (HPLC) method for this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Peak tailing due to carboxylic acid ionization.
  • Solution : Use ion-pairing reagents (e.g., 0.1% trifluoroacetic acid) with a C18 column and acidic mobile phase (pH 2.5–3.0). Retention time typically ranges from 8–10 minutes under these conditions .

Q. What role does the 4-bromophenyl substituent play in modulating the compound’s electronic properties and binding affinity to enzymes?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature increases the quinoline ring’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or cysteine in enzymes) .
  • Binding Affinity : Docking studies on brominated biphenyl analogs show improved binding to kinase ATP-binding sites (ΔG = −9.2 kcal/mol) compared to non-halogenated derivatives .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times for bromination steps .
  • Biological Screening : Prioritize assays against Mycobacterium tuberculosis due to structural similarities to antitubercular quinoline derivatives .
  • Analytical Validation : Validate HPLC methods using mass spectrometry (LC-MS) for trace impurity detection (<0.1%) .

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